molecular formula C17H18FN5O3S B2905313 4-fluoro-3-methyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1351645-52-7

4-fluoro-3-methyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2905313
CAS No.: 1351645-52-7
M. Wt: 391.42
InChI Key: XXAFSALMRKEQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-3-methyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound. Structurally, it incorporates a benzenesulfonamide core, fluoro and methyl substituents, an imidazole ring, and a pyridazinone moiety. This unique configuration imparts distinct chemical properties and potential biological activities to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes can be employed to prepare 4-fluoro-3-methyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide. One such method involves:

  • Synthesis of the benzenesulfonamide intermediate.

  • Introduction of the fluoro and methyl groups through appropriate electrophilic aromatic substitution reactions.

  • Coupling of the imidazole ring followed by the attachment of the pyridazinone moiety via condensation reactions.

  • Purification using recrystallization or chromatographic techniques to ensure the desired purity and yield.

Industrial Production Methods: For industrial production:

  • Optimization of each synthetic step is crucial to enhance yield and reduce costs.

  • Use of continuous flow reactors for large-scale synthesis.

  • Employment of eco-friendly solvents and reagents to ensure sustainability.

Types of Reactions:

  • Oxidation: This compound may undergo oxidative reactions at the methyl group or the imidazole ring.

  • Reduction: Selective reduction of the sulfonamide moiety is possible under specific conditions.

  • Substitution: Nucleophilic and electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

  • Substitution: Halogenating agents like N-bromosuccinimide or electrophiles such as acyl chlorides.

Major Products Formed: The products formed depend on the reagents and conditions used but typically include oxidized derivatives, reduced compounds, and substituted analogs.

Scientific Research Applications

4-fluoro-3-methyl-N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide finds applications in:

  • Chemistry: A starting material for the synthesis of more complex organic molecules.

  • Biology: Potential use as a tool in biochemical assays for studying enzyme inhibition.

  • Medicine: Exploration as a lead compound in drug development, particularly targeting pathways involving the imidazole and pyridazinone moieties.

  • Industry: Application in the development of specialty chemicals and agrochemical products.

Mechanism of Action

The mechanism of action involves:

  • Molecular Targets: Potential inhibition of enzymes that interact with the imidazole or pyridazinone units.

  • Pathways Involved: The sulfonamide group may mimic substrates or inhibitors of biological pathways, leading to altered cellular processes.

Comparison with Similar Compounds

  • 4-fluoro-3-methyl-N-(2-(1H-imidazol-1-yl)ethyl)benzenesulfonamide

  • 4-fluoro-3-methyl-N-(2-(3-(2-methyl-1H-pyrrol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Uniqueness:

  • The combination of the imidazole and pyridazinone moieties imparts unique biological activity.

  • The specific substitution pattern leads to distinct chemical reactivity and physical properties.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O3S/c1-12-11-14(3-4-15(12)18)27(25,26)20-8-10-23-17(24)6-5-16(21-23)22-9-7-19-13(22)2/h3-7,9,11,20H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAFSALMRKEQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.